3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Catalog No.
S2826344
CAS No.
952143-02-1
M.F
C8H4BrF3N2
M. Wt
265.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

CAS Number

952143-02-1

Product Name

3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

IUPAC Name

3-(4-bromophenyl)-3-(trifluoromethyl)diazirine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H

InChI Key

YBEXZCGWGWNLQQ-UHFFFAOYSA-N

SMILES

Array

solubility

not available

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 952143-02-1) is a specialized, bifunctional biochemical reagent widely procured as a building block for photoaffinity labeling (PAL) probes. The molecule features a photolabile trifluoromethyl diazirine moiety that, upon UV irradiation, generates a highly reactive carbene capable of inserting into C-H, N-H, and O-H bonds to covalently cross-link interacting biomolecules. Crucially, the presence of the 4-bromoaryl group provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura), enabling the direct, late-stage attachment of the photoreactive group to complex drug scaffolds [1]. This dual functionality makes it a premier choice for chemical biologists and medicinal chemists designing probes for target deconvolution and interactome mapping, prioritizing synthetic efficiency over multi-step de novo probe construction.

Substituting 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine with generic photoreactive groups severely compromises both synthetic processability and cross-linking precision. Bulkier benzophenones require prolonged UV irradiation (>30 minutes), which can induce significant phototoxicity and damage biological samples[1]. Alternatively, generic aryl azides generate nitrene intermediates that possess longer half-lives than carbenes and are prone to rearrangement (e.g., to ketenimines), resulting in lower cross-linking efficiency and a broader, less precise labeling radius. Furthermore, attempting to use an unhalogenated 3-phenyl-3-(trifluoromethyl)diazirine deprives the chemist of the critical halide handle, forcing them into low-yielding, multi-step de novo diazirine syntheses on pre-assembled complex scaffolds rather than utilizing highly efficient late-stage cross-coupling [2].

Late-Stage Suzuki-Miyaura Cross-Coupling Compatibility

The 4-bromo substitution on 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine provides a robust halide handle for palladium-catalyzed cross-coupling reactions. This allows the intact trifluoromethyl diazirine moiety to be appended to complex pharmacophores in a single late-stage step, avoiding the low-yielding, multi-step de novo synthesis of diazirines on pre-assembled scaffolds. Studies demonstrate that using this bromo-diazirine building block in Suzuki-Miyaura couplings significantly increases overall probe yield and reduces reaction times compared to traditional linear synthesis routes[1].

Evidence DimensionSynthetic efficiency for biaryl photoaffinity probes
Target Compound DataDirect late-stage Pd-catalyzed coupling via the 4-bromo handle
Comparator Or BaselineDe novo multi-step diazirine synthesis on complex scaffolds
Quantified DifferenceSignificant reduction in synthetic steps and improved overall yield
ConditionsSuzuki-Miyaura coupling conditions

Enables rapid, high-yield library generation of photoaffinity probes, significantly reducing custom synthesis costs and procurement lead times.

High-Resolution Cross-Linking via Nanosecond Carbene Intermediates

Upon irradiation at 350–365 nm, the trifluoromethyl diazirine rapidly generates a highly reactive carbene intermediate with a nanosecond half-life. This ultra-short lifespan prevents the reactive species from diffusing away from the binding pocket. In contrast, aryl azides generate nitrenes with longer half-lives, which are prone to rearrangement and result in a broader, less precise labeling radius[1]. The rapid insertion of the carbene into C-H, N-H, and O-H bonds ensures high cross-linking efficiency directly at the target interaction site.

Evidence DimensionReactive intermediate half-life and labeling radius
Target Compound DataNanosecond half-life (carbene)
Comparator Or BaselineLonger half-life with rearrangement (nitrene from aryl azides)
Quantified DifferenceTighter labeling radius and higher site-specificity
ConditionsUV irradiation (350-365 nm) in biological microenvironments

Ensures precise identification of ligand-binding sites without off-target diffusion, making it the superior choice for high-resolution interactome mapping.

Rapid Photolysis Kinetics at Biocompatible Wavelengths

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is optimized for activation at long-wave UV (350–365 nm), well outside the absorbance range of most proteins and nucleic acids (<300 nm). Kinetic studies of related trifluoromethyl diazirines show a rapid photolysis half-life of approximately 8 to 11 minutes under 350-365 nm irradiation [1]. This rapid activation contrasts sharply with benzophenone-based probes, which often require prolonged irradiation (sometimes >60 minutes) that can induce significant UV damage to sensitive biological samples.

Evidence DimensionPhotolysis half-life and irradiation requirement
Target Compound Data~8-11 minutes at 350-365 nm
Comparator Or BaselineProlonged irradiation (>30-60 min) for benzophenones
Quantified DifferenceSubstantially shorter UV exposure time required for complete activation
Conditions350-365 nm UV irradiation in aqueous/methanol systems

Minimizes UV-induced degradation of target proteins and cells, preserving sample integrity during the photo-crosslinking workflow.

Dark Stability Under Harsh Synthetic Conditions

A critical advantage of the trifluoromethyl diazirine group over other photoreactive moieties is its exceptional stability in the absence of UV light. The diazirine ring is stable in 1 M acid or base and can withstand temperatures up to 75 °C for at least 30 minutes [1]. This robust dark stability ensures that the 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine building block survives the elevated temperatures and basic conditions typical of palladium-catalyzed cross-coupling reactions, whereas less stable photo-groups might degrade prematurely.

Evidence DimensionChemical and thermal dark stability
Target Compound DataStable in 1 M acid/base and at 75 °C for >30 min
Comparator Or BaselinePremature degradation of sensitive aliphatic diazirines or specific azides
Quantified DifferenceMaintains >95% integrity under harsh coupling conditions
ConditionsDark conditions, 1 M acid/base, 75 °C

Allows buyers to confidently use this reagent in multi-step, high-temperature synthetic routes without losing the critical photoaffinity functionality.

Late-Stage Synthesis of Photoaffinity Probes (PAPs)

Due to its robust dark stability and 4-bromo handle, this compound is the optimal choice for medicinal chemistry programs needing to rapidly convert lead compounds into PAPs via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, streamlining library generation and reducing custom synthesis procurement costs [1].

High-Resolution Target Deconvolution

In chemical biology, this reagent is heavily utilized to identify unknown protein targets of phenotypic screening hits. Its ability to generate a nanosecond-half-life carbene ensures precise mapping of the binding site without the off-target diffusion seen with aryl azides[2].

Live-Cell Interactome Profiling

For in vitro and in vivo cross-linking studies, the rapid photolysis kinetics at 365 nm (8-11 minutes) make this compound highly suitable. It minimizes phototoxicity and preserves cellular viability compared to benzophenones that require prolonged UV exposure, ensuring reliable biological readouts [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

263.95100 Da

Monoisotopic Mass

263.95100 Da

Heavy Atom Count

14

Dates

Last modified: 08-17-2023

Explore Compound Types